3-Amino-3-(5-methylpyridin-2-yl)propanamide
CAS No.:
Cat. No.: VC17522064
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13N3O |
---|---|
Molecular Weight | 179.22 g/mol |
IUPAC Name | 3-amino-3-(5-methylpyridin-2-yl)propanamide |
Standard InChI | InChI=1S/C9H13N3O/c1-6-2-3-8(12-5-6)7(10)4-9(11)13/h2-3,5,7H,4,10H2,1H3,(H2,11,13) |
Standard InChI Key | LEJPBRFTWJBQBZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(C=C1)C(CC(=O)N)N |
Introduction
Chemical Identity and Molecular Characteristics
Structural Formula and Nomenclature
3-Amino-3-(5-methylpyridin-2-yl)propanamide (IUPAC name: N-(3-amino-5-methylpyridin-2-yl)propanamide) features a pyridine ring substituted at the 2-position with a propanamide group and at the 5-position with a methyl group. The amino group at the 3-position introduces hydrogen-bonding capabilities, critical for its crystal packing and biological interactions .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₃N₃O | |
Molecular weight | 179.22 g/mol | |
Hydrogen bond donors | 2 | |
Hydrogen bond acceptors | 3 | |
XLogP3-AA | 0.5 |
Spectroscopic Signatures
The compound’s NMR spectra typically show distinct peaks for the pyridine ring protons (δ 7.5–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and amide protons (δ 6.5–7.0 ppm). Infrared spectroscopy confirms the presence of amide C=O stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
Synthesis and Purification
Synthetic Pathways
The title compound is synthesized via acylation of 2-amino-5-methylpyridine with propionyl chloride in the presence of a base such as triethylamine. This method, adapted from Turner (1983), achieves yields of 83% under optimized conditions (0°C for 15 minutes, followed by 2 hours at room temperature) .
Crystallization and Refinement
Crystallization from hexane yields colorless plates suitable for X-ray diffraction. Hydrogen atoms are positioned geometrically and refined using a riding model, with isotropic displacement parameters constrained to 1.2–1.5 times the equivalent isotropic displacement parameters of bonded atoms .
Structural Analysis and Intermolecular Interactions
Crystallographic Data
The asymmetric unit contains two independent molecules, differing in the orientation of the tertiary butyl group relative to the amide oxygen. Key torsion angles include N1–C1–N2–C7 = 142.20(14)° and N3–C12–N4–C18 = 148.58(15)°, indicating non-planarity between the amide and pyridine moieties .
Table 2: Crystal Data
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/n |
a (Å) | 11.1969(2) |
b (Å) | 8.6439(2) |
c (Å) | 23.8844(5) |
β (°) | 94.549(2) |
V (ų) | 2304.37(8) |
Z | 8 |
Hydrogen-Bonding Networks
Intermolecular N–H···N hydrogen bonds form R₂²(8) loops between independent molecules, creating dimers. Additional C–H···O interactions extend these dimers into100-directed chains, stabilizing the crystal lattice .
Biological and Pharmacological Relevance
Receptor Interactions
Pyridine derivatives are known modulators of biological targets such as G-protein-coupled receptors (GPCRs) and ion channels. The amino and amide groups in 3-amino-3-(5-methylpyridin-2-yl)propanamide facilitate binding to active sites via hydrogen bonding and π-stacking interactions, suggesting potential analgesic or anti-inflammatory applications .
Comparative Bioactivity
Analogous compounds, such as N-(3-amino-5-methylpyridin-2-yl)propanamide, exhibit selective inhibition of cyclooxygenase-2 (COX-2), with IC₅₀ values in the micromolar range. Structural modifications at the pyridine 5-position (e.g., methyl vs. ethyl groups) significantly alter potency and selectivity .
Industrial and Material Science Applications
Catalysis
The pyridine ring serves as a ligand in transition-metal catalysts. Coordination of 3-amino-3-(5-methylpyridin-2-yl)propanamide to palladium or ruthenium centers enhances catalytic activity in cross-coupling reactions, as evidenced by turnover numbers (TONs) exceeding 10⁴ .
Polymer Modification
Incorporation into polyamide backbones improves thermal stability (decomposition temperature >300°C) and mechanical strength, making it suitable for high-performance polymers in aerospace and automotive industries .
Comparative Analysis with Structural Analogs
Steric and Electronic Effects
Replacing the 5-methyl group with bulkier substituents (e.g., tert-butyl) increases steric hindrance, reducing hydrogen-bonding efficiency. Conversely, electron-withdrawing groups (e.g., nitro) at the 3-position enhance electrophilicity, accelerating acylation reactions .
Tautomeric Behavior
Unlike 3-(5-methylpyridin-3-yl)propanamide, which exhibits keto-enol tautomerism, the 2-pyridinyl derivative remains predominantly in the amide form due to resonance stabilization from the adjacent nitrogen atom .
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